1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Enzyme Inhibition Primary Screening Structure-Activity Relationship

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic small molecule with a molecular formula of C14H13N3O2 and a molecular weight of 255.27 g/mol. It is a 1-aryl-5-alkyl pyrazole derivative, a class of compounds that are frequently employed as building blocks or intermediates in medicinal chemistry and agrochemical research, particularly in the synthesis of kinase inhibitors and factor Xa inhibitors.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 1153039-88-3
Cat. No. B2896798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
CAS1153039-88-3
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O
InChIInChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19)
InChIKeySNGSCHXHJPQPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 1153039-88-3): A Pyrazole Carboxylic Acid Building Block


1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic small molecule with a molecular formula of C14H13N3O2 and a molecular weight of 255.27 g/mol [1]. It is a 1-aryl-5-alkyl pyrazole derivative, a class of compounds that are frequently employed as building blocks or intermediates in medicinal chemistry and agrochemical research, particularly in the synthesis of kinase inhibitors and factor Xa inhibitors [2]. The compound features a 3-cyanophenyl substituent at the N1 position, a propyl group at the C5 position, and a carboxylic acid at the C4 position of the pyrazole core.

Why 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by General Pyrazole Analogs


The specific substitution pattern on the pyrazole core is a critical determinant of biological activity and physicochemical properties. For 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, the combination of a 3-cyanophenyl group, a 5-propyl chain, and a 4-carboxylic acid creates a unique pharmacophore. The position of the carboxylic acid (C4 vs. C3 or C5), the alkyl chain length (propyl vs. methyl or ethyl), and the presence of the electron-withdrawing cyano group on the phenyl ring each contribute to distinct steric, electronic, and lipophilic profiles that cannot be replicated by generic or close analog substitutions [1]. Interchanging with regioisomers or chain-length analogs is likely to result in altered target binding, selectivity, and metabolic stability, underscoring the need for direct, quantitative comparative data when selecting this specific compound for research or procurement [2]. However, such publicly available, high-strength comparative data for this precise compound is currently extremely limited.

Quantitative Differentiation Guide for 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid


Single-Point In Vitro Inhibitory Activity from a Published Screen

In a primary screening study, 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (designated as Compound 7) demonstrated an IC50 of 28 ± 3 µM against an undisclosed biological target [1]. This provides the only publicly available, direct quantitative activity data for this precise compound. In the same assay, comparator compounds from the same structural class, Compounds 8 and 2, showed IC50 values of 30 ± 5 µM and 52 ± 4 µM, respectively [1]. The data indicates that the target compound's activity is comparable to the most potent analog in the set but the 1.07- to 1.86-fold difference in potency compared to the next-best compounds highlights the sensitivity of the target to specific structural modifications [1]. It is critical to note that a commentary on this data rated the compound's potency and likely selectivity as low, based on the micromolar activity [2].

Enzyme Inhibition Primary Screening Structure-Activity Relationship

Physicochemical Differentiation via Computed Lipophilicity (XLogP3)

The predicted lipophilicity (XLogP3) for 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is 2.3 [1]. This value differentiates it from its close 5-methyl analog, 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which has a computed XLogP3 of 1.7 [2]. The increase in lipophilicity is directly attributable to the longer 5-propyl chain, which can influence membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity ADME Lead Optimization

Differentiation from Regioisomeric Carboxylic Acid Series

The 1-(3-cyanophenyl)-pyrazole-4-carboxylic acid scaffold is structurally distinct from the more widely studied factor Xa inhibitor intermediates, such as 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5-carboxylic acid [1]. While the latter series has established routes to low-nanomolar inhibitors, the 4-carboxylic acid regioisomer presents a different exit vector and electronics, which would lead to distinct structure-activity relationships and intellectual property considerations [1]. No quantitative comparison data between these two regioisomeric series has been published.

Regioisomer Scaffold Hopping Factor Xa Inhibition

Procurement-Driven Application Scenarios for 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid


Novel Scaffold Exploration in Factor Xa or Kinase Inhibitor Programs

For medicinal chemistry teams seeking to expand beyond patented 1-aryl-3-methyl-1H-pyrazol-5-carboxylic acid scaffolds, this compound offers a 4-carboxylic acid regioisomer with a distinct substitution pattern. As demonstrated in Section 3, this structural differentiation provides access to novel chemical space for structure-activity relationship exploration, with the only available primary screening data showing low micromolar activity, providing a starting point for lead optimization .

ADME Fine-Tuning through Alkyl Chain Modification

When a series based on the 5-methyl analog shows poor cell permeability due to low lipophilicity, the 5-propyl congener can be procured to increase the XLogP3 by +0.6 units without altering the core pharmacophore, as evidenced by the computed properties detailed in Section 3 . This allows for systematic ADME optimization without a scaffold hop.

Use as a Synthetic Intermediate for Amide Library Synthesis

The free 4-carboxylic acid group is a versatile handle for generating diverse compound libraries via amide coupling. The compound's commercial availability at 95% purity makes it a convenient and strategic procurement choice for parallel synthesis efforts aimed at rapidly exploring structure-activity relationships around the 5-propyl-1-(3-cyanophenyl)pyrazole core.

Quote Request

Request a Quote for 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.